3,4-Bis(trifluoromethoxy)aniline
Overview
Description
3,4-Bis(trifluoromethoxy)aniline is an organic compound characterized by the presence of two trifluoromethoxy groups attached to the benzene ring at the 3 and 4 positions, and an aniline group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethoxy)aniline typically involves the following steps:
Nitration: The starting material, 1,2-difluorobenzene, undergoes nitration to introduce a nitro group at the 4-position, forming 4-nitro-1,2-difluorobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 4-amino-1,2-difluorobenzene.
Trifluoromethylation: The amine group is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction: The compound can be reduced to form different derivatives, such as hydroxylamine or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, nitric acid, or potassium permanganate can be used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas, tin chloride, or iron powder.
Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitution reactions may involve strong nucleophiles such as sodium cyanide.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, azo compounds.
Reduction Products: Hydroxylamine derivatives, amine derivatives.
Substitution Products: Brominated or iodinated derivatives, cyanated derivatives.
Scientific Research Applications
3,4-Bis(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,4-Bis(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3,4-Bis(trifluoromethoxy)aniline is unique due to its specific arrangement of trifluoromethoxy groups and aniline group. Similar compounds include:
3,4-Difluoroaniline: Lacks the trifluoromethoxy groups.
4-Trifluoromethoxyaniline: Has only one trifluoromethoxy group.
2,6-Bis(trifluoromethoxy)aniline: Different positions of trifluoromethoxy groups on the benzene ring.
Properties
IUPAC Name |
3,4-bis(trifluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-2-1-4(15)3-6(5)17-8(12,13)14/h1-3H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFCCAXCLPFMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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